![molecular formula C19H14INO4 B4065658 2-iodo-5-{[(2-naphthyloxy)acetyl]amino}benzoic acid](/img/structure/B4065658.png)
2-iodo-5-{[(2-naphthyloxy)acetyl]amino}benzoic acid
Overview
Description
2-iodo-5-{[(2-naphthyloxy)acetyl]amino}benzoic acid, also known as INABA, is a chemical compound that has been widely used in scientific research. It is a derivative of benzoic acid and has a molecular weight of 458.3 g/mol. INABA is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents.
Scientific Research Applications
Organic Synthesis and Chemical Characterization
Synthesis of Organotin(IV) Complexes
Organotin(IV) complexes of related naphthylamido benzoic acid derivatives have been synthesized, characterized by various spectroscopic methods, and evaluated for their cytotoxicity and antimicrobial activities. These studies suggest potential applications in developing antimicrobial agents and exploring the role of tin complexes in medicinal chemistry (Shahid et al., 2009).
Hypervalent Iodine(III)-Mediated Synthesis
Functionalized naphthalene derivatives have been synthesized through a benzannulation strategy, demonstrating the versatility of hypervalent iodine in facilitating complex organic transformations. This method offers a broad substrate scope and good functional group tolerance, useful for synthesizing polysubstituted naphthalene derivatives (Gao et al., 2013).
Medicinal Chemistry and Pharmaceutical Applications
Biosynthesis of Natural Products
The precursor role of 3-amino-5-hydroxy benzoic acid in synthesizing a large group of natural products, including naphthalenic and benzenic ansamycins, highlights the significance of related chemical structures in pharmaceutical research. Understanding the biosynthesis pathways can aid in developing novel therapeutics (Kang et al., 2012).
Development of Retinoidal Compounds
Research into aromatic amides resembling the structure of 2-iodo-5-{[(2-naphthyloxy)acetyl]amino}benzoic acid has led to the identification of compounds with potent retinoidal activities. These findings are crucial for designing new drugs targeting specific cellular pathways for cancer treatment and other diseases (Kagechika et al., 1988).
Chemical Properties and Reactions
Iodination Studies
The iodination of aromatic compounds has been explored, providing insights into the reactivity and selectivity of iodine in organic synthesis. Such studies are essential for understanding the mechanisms underlying the formation of iodinated organic molecules, which are prevalent in pharmaceuticals and agrochemicals (Ogata et al., 1964).
properties
IUPAC Name |
2-iodo-5-[(2-naphthalen-2-yloxyacetyl)amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14INO4/c20-17-8-6-14(10-16(17)19(23)24)21-18(22)11-25-15-7-5-12-3-1-2-4-13(12)9-15/h1-10H,11H2,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITLCPUDCRRLFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC(=C(C=C3)I)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14INO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-5-{[(naphthalen-2-yloxy)acetyl]amino}benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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